N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide
Overview
Description
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a methylsulfonyl group, and a phenylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The presence of the phenylsulfanyl group makes the compound susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the compound can produce amines or alcohols.
Scientific Research Applications
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds share some structural similarities and are used in similar applications, such as organic synthesis and medicinal chemistry.
Sulfonamides: These compounds also contain sulfonyl groups and have applications in drug development and industrial processes.
The uniqueness of N2-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}glycinamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-30(27,28)25(20-7-5-6-18(23)14-20)15-22(26)24-19-12-10-17(11-13-19)16-29-21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSXSYYNLFFHKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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